5-(2,3-Dichlorophenyl)-5-oxovaleric acid
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Overview
Description
5-(2,3-Dichlorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)-5-oxovaleric acid typically involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Chlorine, nitric acid
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-(2,3-Dichlorophenyl)-5-oxovaleric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenylacetic acid
- 2,3-Dichlorophenylpropionic acid
- 2,3-Dichlorophenylbutyric acid
Uniqueness
5-(2,3-Dichlorophenyl)-5-oxovaleric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHMPAYESAHTMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645409 |
Source
|
Record name | 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-10-1 |
Source
|
Record name | 2,3-Dichloro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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